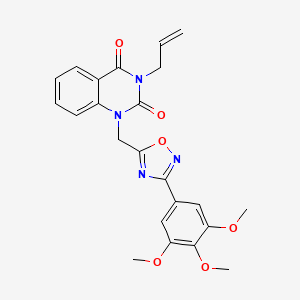![molecular formula C10H13N3O2 B2555906 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2175884-38-3](/img/structure/B2555906.png)
2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
A new series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer’s disease by measuring their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . Most of the compounds showed good inhibitory activity .Chemical Reactions Analysis
The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . In the synthesis of these agents, the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide leads to the respective Schiff base intermediates .Aplicaciones Científicas De Investigación
Overview of Applications
2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a compound that belongs to a broader class of compounds with diverse applications in scientific research, particularly in the field of medicinal chemistry and drug discovery. This compound, through its structural relations and functional properties, contributes to the exploration and development of novel therapeutic agents. The scientific research applications of compounds like 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one encompass areas such as antioxidant and mitochondrial protective effects, the synthesis of biologically active compounds, and the investigation of their pharmacological profiles.
Antioxidant and Mitochondrial Protective Effects
Studies have highlighted the importance of compounds with antioxidant properties in mitigating oxidative stress, a critical factor in various diseases. Compounds structurally related to 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one have been investigated for their antioxidant and mitochondrial protective effects. For instance, the oxidized metabolites of oltipraz, which share functional similarities with the mentioned compound, exhibit significant antioxidant capabilities, offering mitochondrial protection and cell survival benefits (Choi, Kim, Lee, & Kim, 2010). These effects are vital for developing treatments for conditions characterized by oxidative damage and mitochondrial dysfunction.
Synthesis of Biologically Active Compounds
The synthesis and functional exploration of biologically active compounds derived from or related to 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are significant areas of research. Compounds like 1,3,4-oxadiazoles and dihydropyridines, which can be structurally or synthetically related to the target compound, are extensively studied for their therapeutic potentials. These compounds are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral effects, showcasing their importance in drug development and medicinal chemistry (Verma et al., 2019). The versatility of these compounds in eliciting various bioactivities makes them valuable for synthesizing new medicinal agents.
Pharmacological Profile Investigation
The investigation into the pharmacological profiles of compounds similar to 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is crucial for understanding their mechanism of action and potential therapeutic applications. For example, the stereochemistry of phenylpiracetam, a compound with a pyrrolidine ring similar to the one in the target compound, significantly influences its biological properties, including cognitive enhancement and neuroprotection (Veinberg et al., 2015). This research underlines the importance of detailed pharmacological studies in optimizing the therapeutic efficacy of novel compounds.
Propiedades
IUPAC Name |
2-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-6-8(5-10(12)15)7-13-9(14)3-2-4-11-13/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIIXQCJDZYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2555823.png)
![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)



![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)

ammoniumolate](/img/structure/B2555834.png)


![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)

